molecular formula C14H18N2O3 B13484930 Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate

Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate

Cat. No.: B13484930
M. Wt: 262.30 g/mol
InChI Key: VCFOIBWFHCUOTD-UHFFFAOYSA-N
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Description

Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Benzyl 3-oxopiperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate is unique due to its specific structural features, such as the presence of two methyl groups at the 2-position of the piperazine ring. This structural modification can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

benzyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-14(2)12(17)15-8-9-16(14)13(18)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,15,17)

InChI Key

VCFOIBWFHCUOTD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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